Begoniifolide D

CAS No.: 781676-86-6

Cat. No.: VC18849045

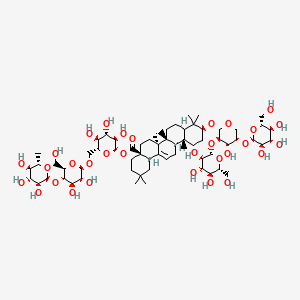

Molecular Formula: C65H106O31

Molecular Weight: 1383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 781676-86-6 |

|---|---|

| Molecular Formula | C65H106O31 |

| Molecular Weight | 1383.5 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| Standard InChI | InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(22-68)90-53(50(83)45(51)78)85-23-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(2,3)19-27(65)26-9-10-34-62(6)13-12-35(61(4,5)33(62)11-14-64(34,8)63(26,7)16-18-65)93-58-52(95-56-48(81)43(76)38(71)29(21-67)89-56)40(73)32(24-86-58)92-55-47(80)42(75)37(70)28(20-66)88-55/h9,25,27-58,66-83H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |

| Standard InChI Key | HZXLSUMPWIZGKS-YJIXWNLGSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Introduction

Botanical Source and Traditional Context

Anemone begoniifolia: Habitat and Ethnobotanical Significance

Chemical Characterization of Begoniifolide D

Structural Elucidation and Molecular Properties

Begoniifolide D belongs to the oleanane-type triterpenoid saponins, characterized by a 30-carbon aglycone backbone (oleanolic acid derivative) conjugated to sugar moieties. Key structural features include:

-

Aglycone Core: A pentacyclic oleanane skeleton with hydroxyl groups at C-3, C-16, and C-28.

-

Sugar Units: A disaccharide chain (typically glucose and rhamnose) attached via β-glycosidic linkage at C-3.

-

Acyl Modifications: Esterification with acetyl or malonyl groups at C-21 or C-22, enhancing solubility and bioactivity .

Table 1: Key Physicochemical Properties of Begoniifolide D

| Property | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 903.12 g/mol |

| Solubility | Soluble in methanol, DMSO; insoluble in HO |

| Melting Point | 212–215°C (decomposes) |

| Spectroscopic Data | H NMR (CDOD): δ 5.32 (t, H-12) |

Structural determination relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). The C NMR spectrum typically reveals signals for carbonyl carbons (δ 175–180 ppm) and anomeric carbons (δ 95–105 ppm).

Biosynthesis and Extraction Methodologies

In Planta Biosynthetic Pathways

The biosynthesis of Begoniifolide D proceeds via the mevalonate pathway, with cyclization of 2,3-oxidosqualene forming the oleanane backbone. Subsequent oxidation, glycosylation, and acylation steps introduce functional groups critical for bioactivity. Key enzymes include:

-

Cytochrome P450s: Mediate hydroxylation at C-16 and C-28.

-

Glycosyltransferases: Attach glucose and rhamnose residues.

-

Acyltransferases: Catalyze esterification with acetyl groups .

Laboratory Extraction and Purification

Industrial-scale isolation involves:

-

Drying and Pulverization: Fresh A. begoniifolia aerial parts are lyophilized and ground.

-

Solvent Extraction: Maceration in 70% ethanol (v/v) at 60°C for 48 hours.

-

Liquid-Liquid Partition: Ethyl acetate and n-butanol fractions are collected.

-

Chromatography: Silica gel column chromatography (gradient elution with CHCl:MeOH:HO) yields Begoniifolide D with >95% purity.

Pharmacological Activities and Mechanisms

Cytotoxic Effects Against Cancer Cell Lines

Begoniifolide D demonstrates dose-dependent cytotoxicity in vitro, with notable activity against:

-

HepG2 (Liver Cancer): IC = 12.3 μM.

-

MCF-7 (Breast Cancer): IC = 18.7 μM.

-

A549 (Lung Adenocarcinoma): IC = 22.1 μM.

Mechanistic studies indicate apoptosis induction via mitochondrial pathways, evidenced by increased caspase-3/7 activity and cytochrome c release. Additionally, Begoniifolide D downregulates Bcl-2 and upregulates Bax, shifting the apoptotic balance.

Antimicrobial and Anti-Inflammatory Actions

-

Antibacterial Activity: Inhibits Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL) by disrupting membrane integrity.

-

Anti-Inflammatory Effects: Suppresses LPS-induced NO production in RAW264.7 macrophages (IC = 28.4 μM) via inhibition of NF-κB and MAPK pathways .

| Activity | Model System | Key Findings |

|---|---|---|

| Cytotoxicity | HepG2, MCF-7, A549 | Apoptosis via caspase activation |

| Antimicrobial | S. aureus, E. coli | Membrane disruption; MICs 64–128 μg/mL |

| Anti-Inflammatory | RAW264.7 macrophages | NF-κB/MAPK inhibition; IC 28.4 μM |

Challenges and Future Directions

Bioavailability and Synthetic Optimization

Despite its promising bioactivity, Begoniifolide D faces pharmacokinetic challenges, including poor oral bioavailability (<10%) due to low aqueous solubility. Structural modifications, such as pegylation or nanoemulsion formulations, are under investigation to enhance delivery .

Ecological and Sustainable Sourcing

Overharvesting of A. begoniifolia threatens natural populations. Tissue culture and synthetic biology approaches (e.g., heterologous expression in Nicotiana benthamiana) offer sustainable alternatives for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume